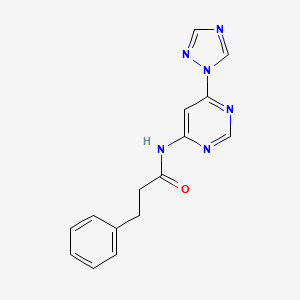

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-phenylpropanamide" is a chemical entity that appears to be a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the nitrogen atoms in the pyrimidine ring is substituted with a triazolyl group, and another nitrogen is linked to a phenylpropanamide moiety. This structure suggests that the compound could have interesting chemical and biological properties, potentially useful in pharmaceutical applications.

Synthesis Analysis

The synthesis of related pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones involves the reaction of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehyde in the presence of heteropolyacids, which act as catalysts to achieve high yields . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by techniques such as NMR, X-ray diffraction, and DFT studies. For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed a stabilized molecular conformation due to intramolecular hydrogen bonding and a two-dimensional supramolecular network formed through intermolecular hydrogen bonds . These structural analyses are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various electrophiles can lead to the formation of different products. For instance, the reaction of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes resulted in the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines . This indicates that the compound may also undergo selective reactions with electrophiles to form new structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the presence of substituents on the pyrimidine ring can affect the compound's boiling point, solubility, and stability. The crystal structure analysis provides insights into the solid-state properties, such as lattice energy and packing efficiency, which are important for the material's formulation and application . Additionally, the electronic structure properties, such as chemical hardness, potential electronegativity, and electrophilicity index, can be indicative of the compound's reactivity and biological activity .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These compounds showed significant cytotoxic activities against certain cancer cell lines, such as HCT-116 and MCF-7, and also exhibited 5-lipoxygenase inhibition activities, suggesting a potential role in cancer treatment and inflammation management (Rahmouni et al., 2016).

Supramolecular Chemistry

Research on pyrimidine derivatives has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies. These compounds form 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions, showcasing the potential of pyrimidine derivatives in the design of new materials for supramolecular chemistry (Fonari et al., 2004).

Electron Transporting Materials

Pyrimidine-containing star-shaped compounds have been synthesized for use as electron transporting materials in organic light-emitting devices (OLEDs). These compounds exhibit high electron mobility and are effective in improving the performance of blue phosphorescent OLEDs, demonstrating their utility in electronic and optoelectronic devices (Yin et al., 2016).

Chemoselective Synthesis

Research has explored the chemoselective reactions of related compounds to synthesize chiral hexahydro-4-pyrimidinones and oxazolidines. These findings contribute to the development of new methodologies in organic synthesis, offering pathways to novel chiral molecules (Hajji et al., 2002).

Antitumor and Antimicrobial Activities

A study on the synthesis, biological evaluation, and DFT calculation of novel pyrazole and pyrimidine derivatives revealed that most synthesized compounds showed excellent in vitro antitumor activity against certain cell lines. Additionally, they exhibited high antimicrobial and antioxidant activities, highlighting the potential of these compounds in developing new therapeutic agents (Farag & Fahim, 2019).

Histone Deacetylase Inhibitor

One specific derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an orally active histone deacetylase inhibitor with potential as an anticancer drug. It selectively inhibits specific HDACs, demonstrating its potential in cancer therapeutics (Zhou et al., 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3-triazole derivatives, have been reported to interact withacetylcholinesterase , a key enzyme in the nervous system . Acetylcholinesterase plays a pivotal role in hydrolyzing acetylcholine, an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

For instance, 1,2,3-triazole derivatives have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Biochemical Pathways

For example, 1,2,3-triazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

For instance, the drug-likeness of a quinoline-based [1,2,3]-triazole hybrid derivative was investigated by predicting its pharmacokinetic properties .

Result of Action

Similar compounds have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c22-15(7-6-12-4-2-1-3-5-12)20-13-8-14(18-10-17-13)21-11-16-9-19-21/h1-5,8-11H,6-7H2,(H,17,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSFDWOONPWBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)

![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)

![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)

![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)